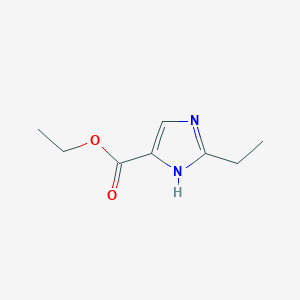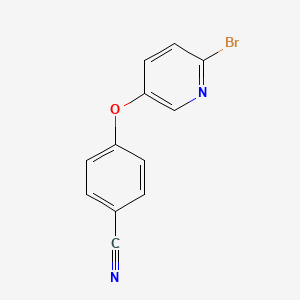
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Vue d'ensemble
Description
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile is an organic compound with the CAS Number: 1119505-56-4 . It has a molecular weight of 197.24 . The IUPAC name for this compound is 1-cyclopropyl-2-methyl-1H-benzimidazole-5-carbonitrile .
Molecular Structure Analysis
The InChI code for 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile is 1S/C12H11N3/c1-8-14-11-6-9 (7-13)2-5-12 (11)15 (8)10-3-4-10/h2,5-6,10H,3-4H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Chemical Synthesis and Structural Activity
The synthesis of benzodiazole derivatives, including compounds like 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile, often involves various chemical reactions that introduce different functional groups to the core structure, enhancing their biological activity. These compounds exhibit a wide range of pharmacological activities due to their versatile structure, making them significant in medicinal chemistry. For instance, benzothiazole derivatives have shown various activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties, attributed to structural variations and substitutions at specific positions on the benzothiazole ring (Bhat & Belagali, 2020).
Biological Activities
Benzodiazole derivatives, including 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile, have been extensively studied for their diverse biological activities. These compounds are known for their potential as antimicrobial, antiviral, and anticancer agents. For example, benzothiazoles have been identified as key scaffolds in drug development due to their ability to interact with various biological targets, leading to significant therapeutic effects in treating diseases like cancer and infections (Kamal et al., 2015).
Pharmacological Implications
The pharmacological significance of benzodiazole derivatives extends to various therapeutic areas, including oncology, where these compounds are investigated for their anticancer properties. Their ability to modulate biological pathways relevant to cancer progression makes them valuable in the design of new chemotherapeutic agents. Moreover, the structural diversity of benzodiazole derivatives allows for the optimization of their pharmacokinetic and pharmacodynamic profiles, enhancing their efficacy and safety as potential drugs (Irfan et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
1-cyclopropyl-2-methylbenzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-8-14-11-6-9(7-13)2-5-12(11)15(8)10-3-4-10/h2,5-6,10H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHGFVIXEXFHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CC3)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1451615.png)




![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)
-methanamine](/img/structure/B1451625.png)



![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)

![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)
